molecular formula C28H28FN3O3 B2812661 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1018162-63-4

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2812661
CAS No.: 1018162-63-4
M. Wt: 473.548
InChI Key: OZQRZTRXSQQDLO-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-pyrrolidinone hybrid featuring a 3,5-dimethylphenoxy-2-hydroxypropyl side chain and a 4-fluorophenyl substituent. The fluorine atom at the 4-position of the phenyl group may enhance binding affinity and metabolic stability compared to non-halogenated analogs, while the 3,5-dimethylphenoxy group could modulate lipophilicity and steric interactions .

Properties

IUPAC Name

4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-18-11-19(2)13-24(12-18)35-17-23(33)16-32-26-6-4-3-5-25(26)30-28(32)20-14-27(34)31(15-20)22-9-7-21(29)8-10-22/h3-13,20,23,33H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQRZTRXSQQDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C29H31N3O3
  • Molecular Weight : 469.6 g/mol
  • IUPAC Name : 4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate receptor activity and influence signaling pathways critical in various physiological processes. Notably, compounds with a benzimidazole structure have been shown to act as positive allosteric modulators (PAMs) for GABA-A receptors, which play a significant role in neurological functions .

Potential Targets:

  • GABA-A Receptors : The compound may enhance the activity of GABA-A receptors, which are essential for inhibitory neurotransmission in the brain.
  • Enzymatic Interactions : The presence of functional groups allows the compound to interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Pharmacological Effects

Research indicates that derivatives of benzimidazole, including this compound, exhibit a range of pharmacological activities:

  • Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting potential utility in treating epilepsy .
  • Neuroprotective Effects : By modulating GABA-A receptors, these compounds may offer neuroprotective benefits against various neurological disorders .
  • Metabolic Stability : Studies have shown that modifications at specific positions on the benzimidazole scaffold can enhance metabolic stability and reduce hepatotoxicity compared to traditional drugs like alpidem .

Study 1: GABA-A Receptor Modulation

A recent study identified a series of 2-(4-fluorophenyl)-1H-benzimidazoles as effective PAMs for GABA-A receptors. These compounds displayed improved metabolic stability and reduced hepatotoxicity compared to existing treatments. The lead molecules in this study were found to maintain high levels of the parent compound after incubation with human liver microsomes (HLMs), indicating favorable pharmacokinetic profiles .

Compound% Parent Compound Remaining (120 min)
Alpidem38.60%
Compound 990%
Compound 2385%

Study 2: Anticonvulsant Activity Assessment

Another investigation assessed the anticonvulsant properties of related compounds through various animal models. The results indicated that certain derivatives exhibited significant reductions in seizure frequency and severity compared to standard treatments . This suggests that structural modifications can lead to enhanced therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound 4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one () serves as a close analog. Critical differences include:

Phenoxy Substituents: The target compound has 3,5-dimethylphenoxy, whereas the analog features 3,4-dimethylphenoxy. This positional isomerism alters steric bulk and electronic distribution.

Phenyl Substituents : The target compound substitutes the phenyl group with 4-fluoro , while the analog uses 4-methoxy . Fluorine’s electronegativity and smaller size contrast sharply with methoxy’s electron-donating and bulkier nature .

Physicochemical and Pharmacokinetic Implications

Property Target Compound Analog ()
Molecular Formula C₃₀H₂₉FN₃O₃ (estimated) C₃₁H₃₂N₃O₄ (estimated)
Molecular Weight ~522.58 g/mol ~546.61 g/mol
LogP (Lipophilicity) ~3.8 (predicted) ~3.2 (predicted)
Hydrogen Bond Donors 2 (hydroxyl, pyrrolidinone) 2 (hydroxyl, pyrrolidinone)
  • Lipophilicity: The 3,5-dimethylphenoxy group in the target compound likely increases logP compared to the 3,4-dimethylphenoxy analog due to reduced polarity.
  • Metabolic Stability : Fluorine’s inductive effects may reduce oxidative metabolism compared to the methoxy group, which is prone to demethylation .

Bioactivity and Binding Affinity

While direct bioactivity data for the target compound is unavailable, structural analogs suggest:

  • Benzimidazole Core : Common in kinase inhibitors (e.g., PARP, EGFR), the benzimidazole moiety may facilitate π-π stacking and hydrogen bonding in enzyme active sites.
  • 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine’s electronegativity could enhance target binding (e.g., halogen bonding), whereas methoxy groups may improve solubility but reduce membrane permeability .

Research Findings and Methodological Insights

Structural Characterization

  • Crystallography : SHELX software () is widely used for refining such complex structures. The target compound’s crystal packing may differ from its analog due to fluorine’s van der Waals radius and hydrogen-bonding capacity.
  • Lumping Strategies: As noted in , compounds with similar backbones but differing substituents (e.g., 3,5- vs. 3,4-dimethylphenoxy) are often grouped for computational modeling. However, their distinct electronic profiles necessitate separate validation .

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